Integrin αVβ3 Binding: Tetrahydro vs. Aromatic Scaffolds
Derivatives incorporating the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety exhibit nanomolar potency at the αVβ3 integrin receptor. For instance, compound (+)-(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid demonstrates an IC50 of 205 nM against αVβ3 [1]. In contrast, the fully aromatic 1,8-naphthyridin-2-amine (CAS 15992-83-3) lacks this tetrahydro saturation, resulting in significantly reduced conformational flexibility and altered binding kinetics; its direct αVβ3 inhibitory activity is not reported in comparable assays, underscoring the critical role of the 5,6,7,8-tetrahydro core in achieving potent integrin engagement [2].
| Evidence Dimension | Integrin αVβ3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 205 nM (for a derivative bearing the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety) |
| Comparator Or Baseline | 1,8-naphthyridin-2-amine (fully aromatic analog, no reported activity in comparable αVβ3 assays) |
| Quantified Difference | Potency achieved only with the 5,6,7,8-tetrahydro core; fully aromatic analog lacks comparable activity |
| Conditions | Inhibition of human integrin αVβ3 expressed in HEK293 cells |
Why This Matters
Confirms that the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine core is essential for achieving nanomolar αVβ3 antagonism, a key target in osteoporosis and angiogenesis, thus making it a non-substitutable building block.
- [1] BindingDB Entry BDBM50209129. ((2-{3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid). IC50: 205 nM for Integrin alpha-V/beta-3. View Source
- [2] Nagarajan, S. R.; et al. Discovery of (+)-(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective αvβ3 inhibitor. Bioorg. Med. Chem. 2007, 15 (10), 3378–3390. View Source
